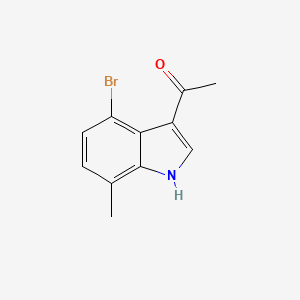
3-Acetyl-4-bromo-7-methylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-4-bromo-7-methylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-bromo-7-methylindole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, the starting materials would include 4-bromo-7-methylindole and acetyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acetylation of the indole ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve efficiency .
化学反应分析
Types of Reactions: 3-Acetyl-4-bromo-7-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: 3-Hydroxy-4-bromo-7-methylindole.
Substitution: 3-Acetyl-4-substituted-7-methylindole.
科学研究应用
3-Acetyl-4-bromo-7-methylindole has several applications in scientific research:
作用机制
The mechanism of action of 3-Acetyl-4-bromo-7-methylindole involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and bromine atom on the indole ring enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit enzymes involved in cancer cell proliferation or viral replication .
相似化合物的比较
- 3-Acetylindole
- 4-Bromoindole
- 7-Methylindole
Comparison: 3-Acetyl-4-bromo-7-methylindole is unique due to the presence of both acetyl and bromine substituents on the indole ring, which confer distinct chemical and biological properties. Compared to 3-Acetylindole, the bromine atom in this compound enhances its reactivity in substitution reactions. Similarly, the acetyl group in this compound increases its potential for biological activity compared to 4-Bromoindole and 7-Methylindole .
属性
分子式 |
C11H10BrNO |
|---|---|
分子量 |
252.11 g/mol |
IUPAC 名称 |
1-(4-bromo-7-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C11H10BrNO/c1-6-3-4-9(12)10-8(7(2)14)5-13-11(6)10/h3-5,13H,1-2H3 |
InChI 键 |
JFEMQPCWEALJKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)Br)C(=CN2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


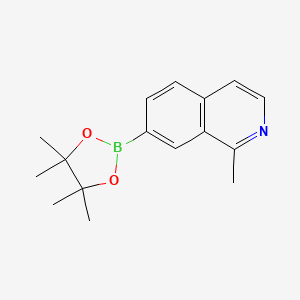
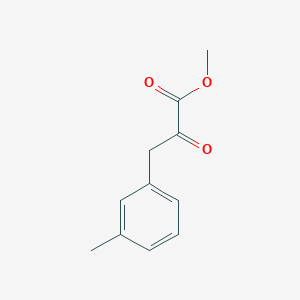

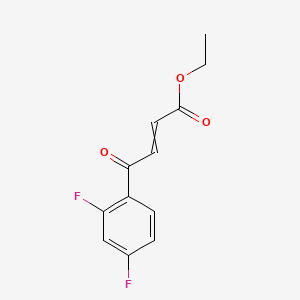
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane](/img/structure/B13688934.png)
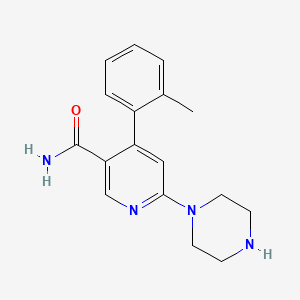
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13688959.png)
![7-Chlorothieno[3,2-b]pyridin-2-amine](/img/structure/B13688967.png)
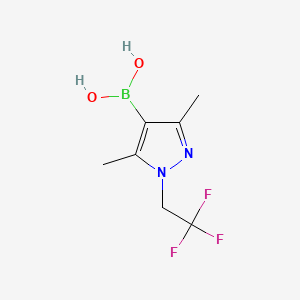

![2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13689003.png)
![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)
![Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13689015.png)
![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)
